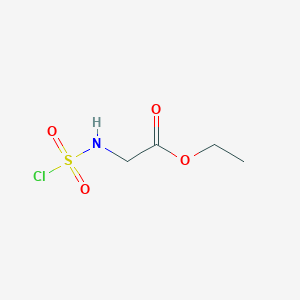
Ethyl 2-(chlorosulfonylamino)acetate
Cat. No. B8504719
M. Wt: 201.63 g/mol
InChI Key: UNTDTIMKVXGOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073906B2
Procedure details


To glycine ethylester hydrochloride (5.00 g, 35.8 mmol) in CH3CN (200 mL), was added sulfuryl chloride (29.00 g, 214.8 mmol), refluxed for 12 hr, and concentrated under reduced pressure. To the reaction mixture, was diethyl ether (100 mL), concentrated under reduced pressure (2×), and dried under vacuum. The resultant was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[S:9](Cl)([Cl:12])(=[O:11])=[O:10]>CC#N>[Cl:12][S:9]([NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])(=[O:11])=[O:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 12 hr
|
|
Duration
|
12 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure (2×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClS(=O)(=O)NCC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
